Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate

Description

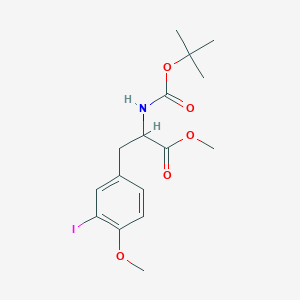

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate is a chiral amino acid derivative with a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester carboxyl group, and a 3-iodo-4-methoxyphenyl side chain. Its molecular formula is C₁₆H₂₁INO₅, with a molecular weight of 435.26 g/mol . The compound is primarily utilized as a synthetic intermediate in peptide chemistry, radiopharmaceuticals, and heterocyclic synthesis. The iodine substituent on the aromatic ring enhances its utility in cross-coupling reactions (e.g., Stille or Suzuki couplings), while the methoxy group contributes to electronic modulation .

Properties

Molecular Formula |

C16H22INO5 |

|---|---|

Molecular Weight |

435.25 g/mol |

IUPAC Name |

methyl 3-(3-iodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H22INO5/c1-16(2,3)23-15(20)18-12(14(19)22-5)9-10-6-7-13(21-4)11(17)8-10/h6-8,12H,9H2,1-5H3,(H,18,20) |

InChI Key |

ZKEGIIYHOVXZKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate typically involves multiple steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Iodination of the aromatic ring: The aromatic ring is iodinated using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide.

Methoxylation: The methoxy group is introduced using a methylating agent such as dimethyl sulfate or methyl iodide.

Esterification: The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Oxidation and reduction reactions: The aromatic ring and other functional groups can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while deprotection with TFA would yield the free amine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May be used in the study of enzyme-substrate interactions or as a building block for peptide synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate would depend on its specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate and analogous compounds are summarized below:

Key Findings:

Reactivity : The main compound’s 3-iodo-4-methoxyphenyl group offers dual functionality: the iodine enables cross-coupling, while the methoxy group directs electrophilic substitution . In contrast, the 4-iodophenyl analog () is more suited for straightforward para-substitution due to reduced steric effects .

Electronic Effects: The nitro group in the compound from increases polarity and reduces solubility in non-polar solvents compared to the methoxy-containing analogs .

Biological Relevance : The 3-chloro-4-hydroxy-5-iodophenyl derivative () is structurally similar to thyroid hormone impurities, highlighting its role in pharmaceutical quality control .

Synthetic Utility : Compounds lacking iodine (e.g., ) are less versatile in metal-catalyzed reactions but serve as stable intermediates in Boc-protected peptide synthesis .

Stability and Handling

The Boc and methyl ester groups provide stability under basic conditions but are cleavable via trifluoroacetic acid (TFA) or hydrolysis, respectively . Long-term storage recommendations include inert atmospheres and low temperatures to prevent iodine loss or oxidation .

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate, commonly referred to as (S)-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-(3-Iodo-4-Methoxyphenyl)Propanoate, is a compound with significant potential in medicinal chemistry. Its structure includes a methoxy group and an iodine atom, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHINO

- Molecular Weight : 435.254 g/mol

- CAS Number : 113850-71-8

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 435.254 g/mol |

| LogP | 3.299 |

| Solubility | Soluble in organic solvents |

The biological activity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate can be attributed to its interactions with various biological targets:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit selective toxicity towards cancer cells. The iodine substitution may enhance the compound's ability to disrupt cellular processes in malignant cells.

- Enzyme Inhibition : The presence of the tert-butoxycarbonyl (Boc) group can influence the compound’s ability to act as an enzyme inhibitor, potentially affecting pathways related to cancer progression and metabolic disorders.

- Receptor Interaction : Similar compounds have shown affinity for various receptors, including those involved in neurotransmission and hormone regulation.

Case Studies and Research Findings

- Study on Anticancer Properties :

-

Inhibition of Enzymatic Activity :

- Research indicated that Boc-protected amino acids can serve as effective inhibitors for proteases involved in tumor metastasis. The specific activity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate in inhibiting these enzymes remains an area for further investigation .

- Neuropharmacological Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.